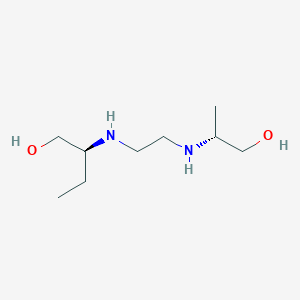
(S)-2-((2-(((R)-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the desired stereochemistry.
Reaction Steps: The process may involve multiple steps, including protection and deprotection of functional groups, formation of carbon-nitrogen bonds, and introduction of hydroxyl groups.
Reaction Conditions: Common conditions include the use of solvents like ethanol or methanol, catalysts such as palladium or platinum, and temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol may involve large-scale reactors, continuous flow processes, and rigorous quality control measures to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: Amino groups can be reduced to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
Cell Signaling: It can influence cell signaling pathways, potentially leading to therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect or quantify biological molecules.
Industry
Material Science: The compound can be incorporated into materials to enhance their properties, such as strength or conductivity.
Agriculture: It may be used in the formulation of agrochemicals to improve crop yield and resistance.
Mecanismo De Acción
The mechanism by which (S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular function or behavior.
Comparación Con Compuestos Similares
Similar Compounds
®-2-((2-(((S)-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol: A stereoisomer with different biological activity.
2-((2-Aminoethyl)amino)butan-1-ol: A compound with similar functional groups but lacking chiral centers.
Uniqueness
(S)-2-((2-((®-1-Hydroxypropan-2-yl)amino)ethyl)amino)butan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its is
Propiedades
Número CAS |
361391-35-7 |
|---|---|
Fórmula molecular |
C9H22N2O2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(2S)-2-[2-[[(2R)-1-hydroxypropan-2-yl]amino]ethylamino]butan-1-ol |
InChI |
InChI=1S/C9H22N2O2/c1-3-9(7-13)11-5-4-10-8(2)6-12/h8-13H,3-7H2,1-2H3/t8-,9+/m1/s1 |
Clave InChI |
RWYZFXHQVKQJFO-BDAKNGLRSA-N |
SMILES isomérico |
CC[C@@H](CO)NCCN[C@H](C)CO |
SMILES canónico |
CCC(CO)NCCNC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


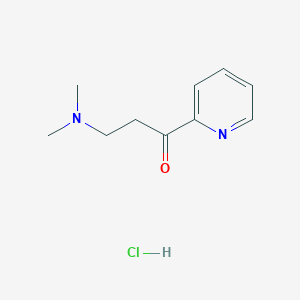


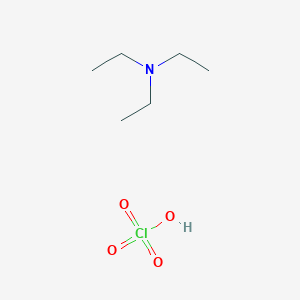
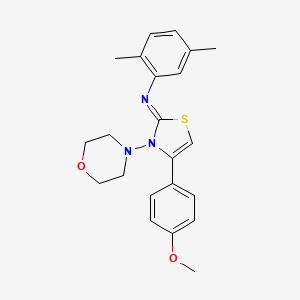
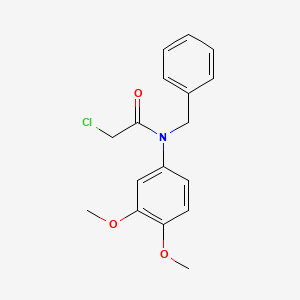
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
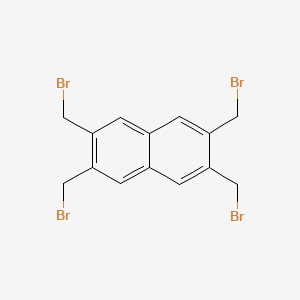
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
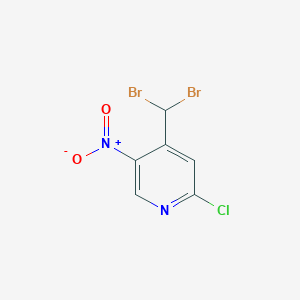
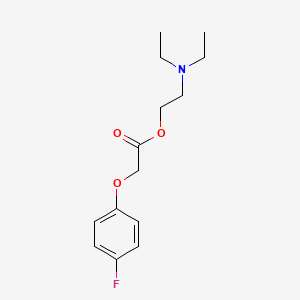
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
